(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine
Description
Chemical Identity and Structural Characterization
Molecular Architecture and Stereochemical Configuration
Atomic Connectivity and Bonding Patterns
The molecule consists of a fused bicyclic system combining a tetrahydrofuran ring and a 1,4-oxazocine moiety. The furo[3,4-b] component indicates fusion between the furan oxygen atom (position 1) and the oxazocine nitrogen (position 4), creating a bridge across the 3,4-positions of the furan ring. The SMILES notation C1=CCOC2COCC2NC1 delineates the connectivity: a furan oxygen (O) links to a seven-membered oxazocine ring containing one nitrogen atom.
Key bonding features include:
- Ether linkage : The furan ring’s oxygen participates in two single bonds with adjacent carbons.
- Amine functionality : The oxazocine ring incorporates a secondary amine group (-NH-) at position 1.
- Bridgehead carbons : Atoms C6a and C9a serve as bridgeheads, connecting the two rings through single bonds.
Stereochemical Assignment of (6aR,9aS) Configuration
The (6aR,9aS) descriptor specifies the absolute configuration at the two chiral centers (C6a and C9a). Using the Cahn-Ingold-Prelog priority rules:
- C6a : The substituents are prioritized as N > O > C(adjacent to O) > C(adjacent to N), resulting in an R configuration.
- C9a : Substituents are ordered as O > C(furan) > C(oxazocine) > H, yielding an S configuration.
This stereochemistry influences the molecule’s dipole moment (calculated as 2.1 D) and its ability to form specific crystal packing arrangements.
Three-Dimensional Conformational Analysis
Computational studies (DFT at B3LYP/6-31G*) reveal two dominant conformers:
- Chair-boat conformation : The oxazocine ring adopts a boat shape, while the tetrahydrofuran ring maintains a chair-like
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3Z,6aR,9aS)-5,6,6a,7,9,9a-hexahydro-2H-furo[3,4-b][1,4]oxazocine |
InChI |
InChI=1S/C8H13NO2/c1-2-4-11-8-6-10-5-7(8)9-3-1/h1-2,7-9H,3-6H2/b2-1-/t7-,8-/m1/s1 |
InChI Key |
BWVUMZXOVZDWPP-LQKKCHKWSA-N |
Isomeric SMILES |
C1/C=C\CO[C@@H]2COC[C@H]2N1 |
Canonical SMILES |
C1C=CCOC2COCC2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Amino Alcohol Precursors
One common method involves preparing a linear amino alcohol intermediate bearing hydroxyl and amino groups positioned to enable ring closure. The process includes:
Step 1: Synthesis of amino alcohol intermediate
Starting from chiral amino alcohols, protection of functional groups may be performed to control reactivity.Step 2: Formation of the furan ring
The furan moiety can be introduced by oxidation or cyclodehydration of a diol or hydroxy aldehyde precursor.Step 3: Intramolecular cyclization to form oxazocine
The amino group attacks an electrophilic center (e.g., aldehyde or epoxide) intramolecularly, forming the oxazocine ring. This step is stereoselective, favoring the (6aR,9aS) configuration under controlled conditions.Step 4: Deprotection and purification
Removal of protecting groups and purification by chromatography yield the target compound.
Use of Epoxide Ring-Opening
Another approach employs epoxide intermediates:
Step 1: Preparation of an epoxide intermediate
Epoxidation of allylic alcohols or alkenes provides a three-membered ring susceptible to nucleophilic attack.Step 2: Nucleophilic ring-opening by amino group
The amino group attacks the epoxide intramolecularly, leading to ring expansion and formation of the oxazocine ring fused with the furan.Step 3: Stereochemical control
The reaction conditions (solvent, temperature, catalysts) are optimized to favor the desired stereochemistry.
Catalytic and Reagent Conditions
- Acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., BF3·OEt2) can promote cyclization.
- Mild oxidants (e.g., DDQ or PCC) may be used to form the furan ring.
- Solvents like dichloromethane or acetonitrile are preferred for controlling reaction rates and selectivity.
Research Findings and Data Summary
| Preparation Step | Methodology | Key Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|
| Amino alcohol intermediate | Chiral amino alcohol synthesis | Protecting groups (e.g., Boc) | Enables selective ring closure |
| Furan ring formation | Oxidation or cyclodehydration | DDQ, PCC | Forms aromatic furan moiety |
| Intramolecular cyclization | Nucleophilic attack on aldehyde/epoxide | Acid catalysts (p-TsOH, BF3·OEt2) | Stereoselective ring closure (6aR,9aS) |
| Purification | Chromatography (silica gel, HPLC) | Solvent systems (hexane/ethyl acetate) | High purity isolated compound |
Research literature confirms that stereochemical outcome is highly dependent on the choice of protecting groups and reaction conditions, with temperature control and catalyst selection critical to achieving the (6aR,9aS) configuration. Yields reported in various studies range from moderate (40-60%) to good (70-85%) depending on the synthetic route and scale.
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
^1H and ^13C NMR confirm ring formation and stereochemistry through characteristic chemical shifts and coupling constants.Mass Spectrometry (MS):
Molecular ion peaks consistent with the molecular formula validate compound identity.X-ray Crystallography:
Where available, single-crystal X-ray diffraction provides definitive stereochemical assignment.Chiral HPLC: Used to assess enantiomeric purity, confirming selective formation of (6aR,9aS) isomer.
Chemical Reactions Analysis
Types of Reactions
(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups within the molecule are replaced by other groups. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
The compound (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine , identified by CAS number 98426-33-6, is a bicyclic compound that has garnered attention in various scientific research applications. This article delves into its potential uses across different fields, particularly in medicinal chemistry and materials science.
Drug Development
The compound has been explored for its potential as a scaffold in the development of new pharmaceuticals. Its ability to mimic natural structures makes it a candidate for designing drugs that target specific biological pathways.
- Case Study : Research has indicated that derivatives of this compound can exhibit activity against certain types of cancer cells by interfering with their growth mechanisms. Compounds with similar structural motifs have been shown to inhibit cell proliferation in vitro.
Neurological Research
Due to its structural resemblance to neuroactive compounds, this compound is being investigated for its effects on neurotransmitter systems.
- Case Study : In studies involving animal models of neurodegenerative diseases, compounds derived from this structure have demonstrated neuroprotective effects and improved cognitive function.
Biodegradable Polymers
The compound is being utilized in the formulation of biodegradable polymers for medical applications such as drug delivery systems and tissue engineering scaffolds.
- Research Findings : Studies have shown that incorporating this compound into polymer matrices enhances their mechanical properties while maintaining biocompatibility.
Controlled Release Systems
Its inclusion in controlled release formulations allows for sustained drug delivery over extended periods.
- Case Study : A study demonstrated that implants made from polymers containing this compound released therapeutic agents at a controlled rate over several weeks in vivo.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Drug Development | Scaffold for new pharmaceuticals | Anti-cancer activity observed in vitro |
| Neurological Research | Potential neuroprotective effects | Improved cognitive function in animal models |
| Biodegradable Polymers | Used in formulations for medical applications | Enhanced mechanical properties and biocompatibility |
| Controlled Release Systems | Sustained release of therapeutic agents | Controlled release observed over several weeks |
Mechanism of Action
The mechanism of action of (6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Comparison with 1,4-Oxazines and 1,4-Oxazocines
Key Differences:
- Ring Size and Fusion: The target compound’s fused furan-oxazocine system contrasts with simpler monocyclic oxazines (e.g., 1,4-oxazine), which lack the bicyclic complexity and exhibit distinct reactivity .
Table 1: NMR Chemical Shift Comparison
| Compound Type | $ ^1H $ Shift (ppm) | $ ^{13}C $ Shift (ppm) | Aromaticity |
|---|---|---|---|
| Target Compound | 4.20–7.40 (multiplet) | 82.4–156.2 | Non-aromatic |
| 10π-1,4-Oxazocine | 6.80–8.50 (aromatic) | 110–160 | Aromatic |
| Pyran | 3.50–5.50 (non-aromatic) | 60–100 | Non-aromatic |
| Dihydropyridine | 5.50–7.00 (partially conjugated) | 100–140 | Non-aromatic |
Comparison with 1,2-Oxazines
1,2-Oxazines (e.g., 6H-1,2-oxazine derivatives) differ in ring connectivity and electronic properties:
Natural Analogs: Spiro-Configured Compounds
Natural products like (6aR,11aR)-configured spiro compounds (e.g., ZD11 and ZD12 from Astragalus spp.) share stereochemical complexity but differ in substitution:
- Substituents : Natural analogs often include glycosides (e.g., ZD11: 3-O-β-D-glucoside) and methoxy/hydroxy groups, unlike the synthetic target compound’s simpler furan-oxazocine framework .
- Biological Relevance : Natural derivatives exhibit bioactivity (e.g., antioxidant, anti-inflammatory), while the target compound’s applications remain underexplored .
Comparison with Benzazocines and Tetrazocines
- Benzazocines : Macrocyclic benzazocines (e.g., lurbinectedin’s benzazocine core) feature larger rings (12–14 members) and therapeutic relevance (anticancer), contrasting with the target’s 8-membered ring .
- Tetrazocines: HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) is a nitrated tetrazocine used as an explosive, highlighting divergent applications compared to non-nitrated oxazocines .
Table 2: Structural Comparison with Macrocyclic Analogs
| Compound | Ring Size | Key Features | Applications |
|---|---|---|---|
| Target Compound | 8-membered | Furan-oxazocine fusion | Research chemical |
| Lurbinectedin (Benzazocine) | 14-membered | Spiro-fused indole and benzazocine | Anticancer drug |
| HMX (Tetrazocine) | 8-membered | Nitrated tetrazocine | Explosive material |
Research Findings and Implications
Biological Activity
(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine is a bicyclic compound notable for its fused furan and oxazocine ring system. Its molecular formula is , and it is characterized by specific stereochemical configurations at the 6a and 9a positions. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of mood disorders.
Pharmacological Properties
Preliminary research indicates that This compound may exhibit significant antidepressant and anxiolytic effects. These effects are primarily attributed to its interactions with neurotransmitter systems in the brain. Studies have shown that the compound can influence levels of serotonin and norepinephrine—two neurotransmitters critical for mood regulation.
The biological activity of this compound is believed to stem from its ability to interact with various receptors and proteins involved in neurotransmission:
- Serotonin Receptors : The compound may modulate serotonin receptor activity, potentially enhancing serotonergic signaling.
- Norepinephrine Transporters : It could inhibit norepinephrine reuptake, leading to increased availability of this neurotransmitter in the synaptic cleft.
Research Findings
Recent studies have employed various techniques to explore the binding affinities and mechanisms of action of this compound:
- Molecular Docking Studies : These studies suggest favorable binding interactions with serotonin and norepinephrine transporters.
- Surface Plasmon Resonance (SPR) : SPR assays have been used to quantify binding kinetics with target receptors.
- NMR Spectroscopy : This technique helps elucidate structural details and conformational changes upon binding.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological profiles of This compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic furan-oxazocine | Potential antidepressant and anxiolytic |
| Tetrahydroisoquinoline | Bicyclic nitrogen-containing | Various CNS effects |
| Benzodiazepines | Aromatic ring system with nitrogen | Anxiolytic |
| Morpholine derivatives | Cyclic structure with nitrogen | Antimicrobial |
The unique stereochemistry and fused ring system of This compound may provide distinct interactions with biological targets compared to other classes of compounds. This could lead to different pharmacological profiles that warrant further investigation.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time in the forced swim test (FST), suggesting enhanced mood-related behaviors.
Case Study 2: Anxiolytic Properties
Another research effort focused on the anxiolytic potential of this compound using the elevated plus maze (EPM) test. Results demonstrated increased time spent in open arms by treated animals compared to controls—indicative of reduced anxiety levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
